3-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-3-ol
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Overview
Description
3-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-3-ol is a chemical compound with a unique structure that includes a cyclopropyl group, a piperidine ring, and an aminomethyl group
Preparation Methods
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-3-ol typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Introduction of the aminomethyl group: This step often involves the reaction of a suitable precursor with formaldehyde and a primary amine.
Construction of the piperidine ring: This can be done through a cyclization reaction involving a suitable linear precursor.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-3-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Biology: It is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.
Industry: The compound is explored for its use in the synthesis of complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-3-ol involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-3-ol can be compared with similar compounds such as:
3-[1-(Aminomethyl)cyclopropyl]-1-ethylpyrrolidin-3-ol:
3-[1-(Aminomethyl)cyclopropyl]pyrrolidin-3-ol: This compound lacks the piperidine ring, which may affect its biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclopropyl]-1-methylpiperidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c1-12-6-2-3-10(13,8-12)9(7-11)4-5-9/h13H,2-8,11H2,1H3 |
InChI Key |
JYRUUKXSUZUTSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)(C2(CC2)CN)O |
Origin of Product |
United States |
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